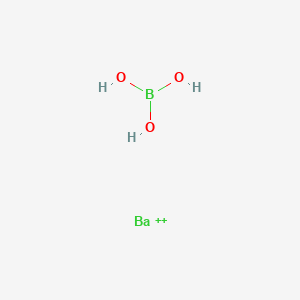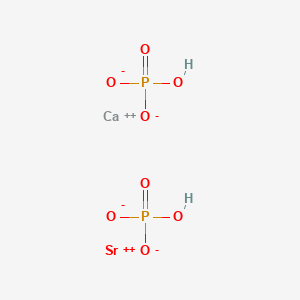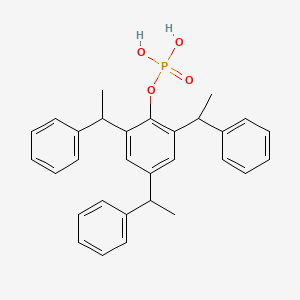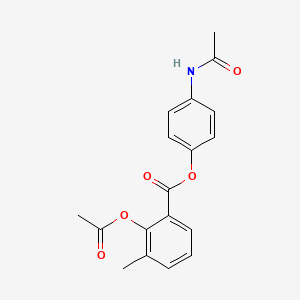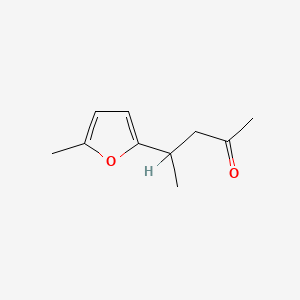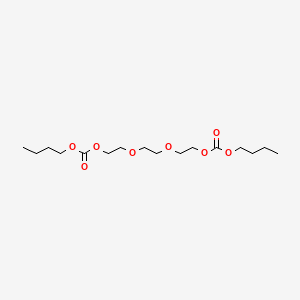![molecular formula C11H16Cl2Si B12665574 Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane CAS No. 74143-31-0](/img/structure/B12665574.png)
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is a chemical compound with the molecular formula C11H16Cl2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a phenyl group substituted with a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane typically involves the reaction of 1-[4-(chloromethyl)phenyl]ethanol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of silanols, siloxanes, or amines.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of methyl-substituted silanes.
Scientific Research Applications
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar structure but lacks the phenyl group.
Chloro[2-[4-(chloromethyl)phenyl]ethyl]dimethylsilane: Similar structure but with a different position of the chloromethyl group.
Uniqueness
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group, which provide distinct reactivity and stability compared to other organosilicon compounds. This combination of functional groups makes it particularly useful in applications requiring specific chemical modifications and stability.
Properties
CAS No. |
74143-31-0 |
|---|---|
Molecular Formula |
C11H16Cl2Si |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
chloro-[1-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-9(14(2,3)13)11-6-4-10(8-12)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
WSAOHLZSKAXQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



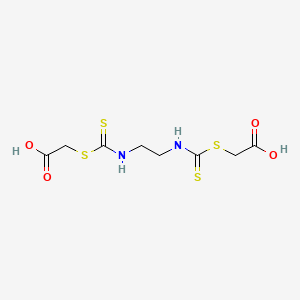
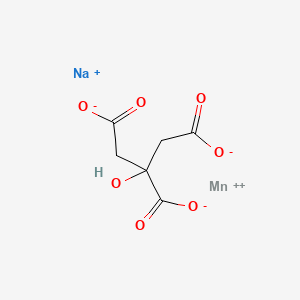

![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
